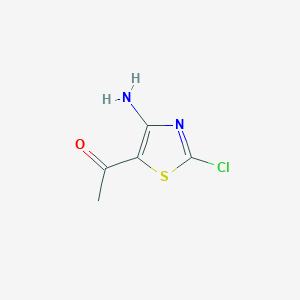
1-(4-Amino-2-chlorothiazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(4-Amino-2-chlorothiazol-5-yl)ethanone typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chlorothiazole with ethylamine, followed by chlorination and subsequent amination to introduce the amino group at the 4-position . Industrial production methods may involve bulk synthesis and custom synthesis services to meet specific requirements .
Chemical Reactions Analysis
1-(4-Amino-2-chlorothiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Amino-2-chlorothiazol-5-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-chlorothiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This compound may also interfere with nucleic acid synthesis and protein function, leading to its observed biological effects .
Comparison with Similar Compounds
1-(4-Amino-2-chlorothiazol-5-yl)ethanone can be compared with other thiazole derivatives, such as:
1-(2-Chlorothiazol-5-yl)ethanone: Similar in structure but lacks the amino group at the 4-position.
1-(2-Amino-4-methylthiazol-5-yl)ethanone: Contains a methyl group at the 4-position instead of a chlorine atom.
The presence of the amino and chloro groups in this compound makes it unique and potentially more versatile in its chemical reactivity and biological activities .
Properties
Molecular Formula |
C5H5ClN2OS |
|---|---|
Molecular Weight |
176.62 g/mol |
IUPAC Name |
1-(4-amino-2-chloro-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C5H5ClN2OS/c1-2(9)3-4(7)8-5(6)10-3/h7H2,1H3 |
InChI Key |
GGZLYYORHUUABG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


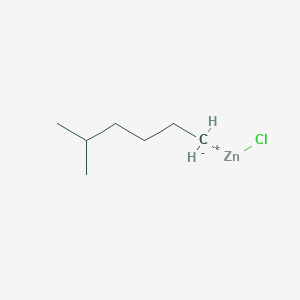

![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)

![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)
![3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane](/img/structure/B14886434.png)
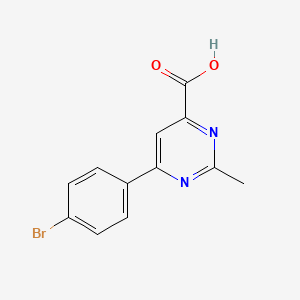
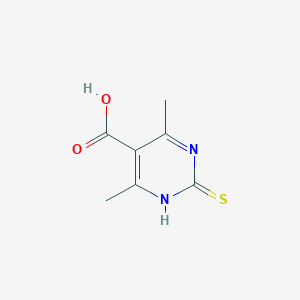


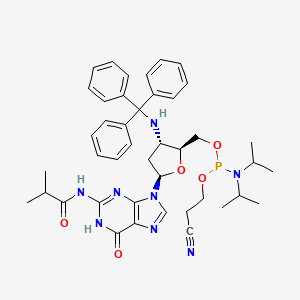
![3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B14886462.png)
![(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid](/img/structure/B14886463.png)

